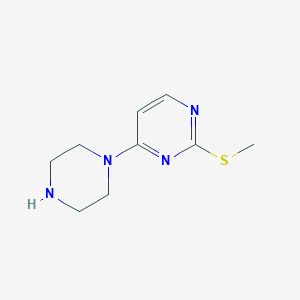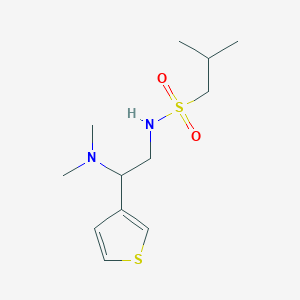
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide (2-BAMT) is a small molecule that has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function, and for its potential to be used in drug delivery systems. In addition, 2-BAMT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in drug delivery systems, and as a potential imaging agent for molecular imaging.
Wirkmechanismus
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide binds to proteins through a covalent bond. The binding occurs between the sulfur atom of the molecule and the amide group of the protein. This binding is reversible, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is that it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to inhibit the activity of a number of enzymes. In addition, it could be used as a potential imaging agent for molecular imaging. It could also be used in the development of new drug delivery systems, as it has shown potential for binding to proteins. Finally, it could be used to study the structure and function of proteins, as it has been shown to bind to proteins reversibly.
Synthesemethoden
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide can be synthesized through an aqueous synthesis method. This method involves the reaction of 5-bromothiophene-2-amido-N-methylthiophene-3-carboxylic acid (BAMT) with anhydrous sodium acetate in aqueous acetic acid. The reaction is carried out at room temperature for 3-4 hours, and the product is isolated by filtration and recrystallization. The yield of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is typically greater than 95%.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCNJYNGYTKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)


![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)